Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Description
Chemical Identity: This compound is a cyclohexylammonium salt of a phosphorylated sugar derivative. The sugar moiety corresponds to a heptopyranosyl group (a seven-membered cyclic sugar) with hydroxyl and hydroxymethyl substituents. The phosphate group is esterified to the sugar, forming a dihydrogen phosphate ester. The cyclohexanamine acts as a counterion, neutralizing the phosphate’s negative charge. Its molecular formula is C₁₂H₂₄NO₈P (based on structural analysis from ).
Properties
IUPAC Name |
cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13)/t;;2-,3-,4+,5+,6-/m..1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPDNWXTAIIEAM-SHPZNGBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746731 | |
| Record name | Cyclohexanamine--1-O-phosphono-alpha-D-mannopyranose (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51306-17-3 | |
| Record name | Cyclohexanamine--1-O-phosphono-alpha-D-mannopyranose (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate is a complex chemical compound with notable biological activities. This article delves into its biological activity, including pharmacological effects, potential applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
- Molecular Formula : C₁₁H₁₆N₅O₈P
- Molecular Weight : 377.247 g/mol
Structural Representation
The structural representation of the compound highlights its cyclohexanamine backbone and the phosphate group attached to a trihydroxy sugar moiety. This unique structure may contribute to its biological properties.
- Phosphorylation Activity : The presence of the phosphate group suggests potential involvement in phosphorylation processes, which are critical in various biochemical pathways.
- Interaction with Biological Targets : Studies indicate that this compound may interact with specific receptors or enzymes, influencing metabolic pathways.
Pharmacological Effects
Research has shown that cyclohexanamine derivatives possess various pharmacological effects:
- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Activity : There is evidence indicating that cyclohexanamine derivatives exhibit antimicrobial properties against certain pathogens.
Case Studies
- Termiticidal Activity : A study highlighted that cyclohexylamine hydrogen phosphate salts have been identified as novel termiticides. These compounds were shown to induce antennae loss in Formosan subterranean termites (Coptotermes formosanus Shiraki), suggesting a significant impact on insect physiology and behavior .
- Pharmacokinetics : Research on the pharmacokinetics of similar compounds indicates that they are rapidly absorbed and metabolized in vivo, which could enhance their efficacy in therapeutic applications.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotective | Reduces oxidative stress in neuronal cells | |
| Antimicrobial | Effective against specific bacterial strains | |
| Termiticidal | Induces antennae loss in termites |
Comparative Analysis of Cyclohexanamine Derivatives
| Compound Name | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| Cyclohexanamine;[(2R,3S,4S,5S,6R)-... | 377.247 | Neuroprotective, Antimicrobial |
| Cyclohexylamine Hydrogen Phosphate | 524.83 | Termiticidal |
| 4-Nitrophenyl Phosphate Di(cyclohexylammonium) | 400.45 | Low toxicity |
Recent Studies
Recent studies have focused on the synthesis and characterization of cyclohexanamine derivatives, exploring their potential applications in pharmaceuticals and pest control. The findings indicate a promising future for these compounds in both medical and agricultural fields.
Scientific Research Applications
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Substrate for Kinases : It has been shown to serve as a substrate for kinases involved in cellular signaling pathways, essential for understanding its therapeutic potential in diseases where these pathways are disrupted.
- Role in Energy Metabolism : The compound influences ATP production and utilization within cells, critical for developing compounds aimed at metabolic disorders.
- Potential Therapeutic Applications : Its ability to modulate enzyme activity suggests potential applications in drug development as a precursor or active ingredient targeting metabolic conditions.
Case Studies
Several case studies illustrate the compound's biological effects:
- Metabolic Tracing : Isotopically labeled versions of the compound have been utilized to trace metabolic pathways, revealing insights into energy utilization and substrate preference of various enzymes.
- Therapeutic Exploration : Research exploring similar compounds has indicated promising results in treating conditions linked to metabolic dysregulation. For instance, analogs have shown efficacy in animal models of diabetes and obesity by enhancing insulin sensitivity through their action on key metabolic enzymes.
Applications in Pest Control
In addition to its biochemical applications, cyclohexanamine derivatives have been explored for their insecticidal properties:
- Termiticidal Activity : Cyclohexylamine hydrogen phosphate salts have been identified as novel termiticides. Experiments demonstrated that these compounds induce antennae loss in Formosan subterranean termites (Coptotermes formosanus), leading to significant mortality rates among treated insects. This suggests a previously unreported mechanism of toxicity that could be harnessed for pest control applications .
Summary of Termiticidal Effects
| Compound | Observed Effect |
|---|---|
| Cyclohexylamine hydrogen phosphate salts | Induces antennae loss; toxic to termites |
Comparison with Similar Compounds
Research Findings and Data Tables
Physicochemical Properties :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
